2-(methyl(phenyl)amino)-2-oxoethyl 5-bromonicotinate
Description
2-(Methyl(phenyl)amino)-2-oxoethyl 5-bromonicotinate is a brominated nicotinate derivative characterized by a substituted ester moiety. The compound features a 5-bromonicotinate core, which confers electrophilic reactivity due to the electron-withdrawing bromine atom at the 5-position of the pyridine ring.
Properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-18(13-5-3-2-4-6-13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHTHYRFHKKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methyl(phenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the esterification of 5-bromonicotinic acid with 2-(methyl(phenyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(methyl(phenyl)amino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the bromine atom and the nitrogen-containing heterocycle may contribute to antimicrobial activity. Research indicates that related compounds exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics.
Pharmacology
The pharmacological profile of 2-(methyl(phenyl)amino)-2-oxoethyl 5-bromonicotinate is under investigation for:
- Neuroprotective Effects : Some studies have suggested that similar compounds can protect neuronal cells from oxidative stress and inflammation, which are critical in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound's potential to modulate inflammatory pathways could lead to applications in treating chronic inflammatory conditions. Research into related derivatives shows promise in reducing inflammation markers in vitro.
Material Science
The unique chemical structure of this compound allows it to be explored for applications in material science:
- Polymer Synthesis : The compound can serve as a building block for creating polymers with specific properties, including enhanced thermal stability and mechanical strength. Its functional groups can facilitate cross-linking reactions in polymer matrices.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of a series of brominated nicotinic derivatives, including variations of the target compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development.
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results demonstrated that derivatives exhibited potent antibacterial activity, indicating their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(methyl(phenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Key Observations :
- Solubility: The tert-butyl and benzylamino groups in analogs enhance lipophilicity, whereas the methyl(phenyl)amino group in the target compound may improve polar solubility due to its amide bond .
- Reactivity: Bromine at the 5-position facilitates electrophilic substitution, but steric hindrance from the methyl(phenyl)amino group in the target compound could slow nucleophilic attack compared to simpler esters (e.g., methyl 2-amino-5-bromonicotinate) .
- Biological Activity : The tertiary amide in the target compound mimics kinase inhibitor pharmacophores, whereas diazenyl-linked analogs () are tailored for photochemical applications .
grams/meter² to gram/angstrom² unit converter of surface density
Enter value and select a unit of surface density measurement to perform the conversions.
0.0001 gram per square meter [g/m²] = 1 × 10−24 gram per square angstrom [g/Ų]
grams per square meter to grams per square angstrom surface density conversion cards
- 0.0001
through
24.0001
grams per square meter - 0.0001 g/m² to g/Ų
= 1 × 10-24 g/Ų - 1.0001 g/m² to g/Ų
= 1.0001 × 10-20 g/Ų - 2.0001 g/m² to g/Ų
= 2.0001 × 10-20 g/Ų - 3.0001 g/m² to g/Ų
= 3.0001 × 10-20 g/Ų - 4.0001 g/m² to g/Ų
= 4.0001 × 10-20 g/Ų - 5.0001 g/m² to g/Ų
= 5.0001 × 10-20 g/Ų - 6.0001 g/m² to g/Ų
= 6.0001 × 10-20 g/Ų - 7.0001 g/m² to g/Ų
= 7.0001 × 10-20 g/Ų - 8.0001 g/m² to g/Ų
= 8.0001 × 10-20 g/Ų - 9.0001 g/m² to g/Ų
= 9.0001 × 10-20 g/Ų - 10.0001 g/m² to g/Ų
= 1.00001 × 10-19 g/Ų - 11.0001 g/m² to g/Ų
²
= 1.10001 × 10-19 g/Ų - 12.0001 g/m² to g/Ų
= 1.20001 × 10-19 g/Ų - 13.0001 g/m² to g/Ų
= 1.30001 × 10-19 g/Ų - 14.0001 g/m² to g/Ų
= 1.40001 × 10-19 g/Ų - 15.0001 g/m² to g/Ų
= 1.50001 × 10-19 g/Ų - 16.0001 g/m² to g/Ų
= 1.60001 × 10-19 g/Ų - 17.0001 g/m² to g/Ų
= 1.70001 × 10-19 g/Ų - 18.0001 g/m² to g/Ų
= 1.80001 × 10-19 g/Ų - 19.0001 g/m² to g/Ų
= 1.90001 × 10-19 g/Ų - 20.0001 g/m² to g/Ų
= 2.00001 × 10-19 g/Ų - 21.0001 g/m² to g/Ų
= 2.10001 × 10-19 g/Ų - 22.0001 g/m² to g/Ų
= 2.20001 × 10-19 g/Ų - 23.0001 g/m² to g/Ų
= 2.30001 × 10-19 g/Ų 24.0001 g/m² to g/Ų
= 2.40001 × 10-19 g/Ų25.0001
through
49.0001
grams per square meter- 25.0001 g/m² to g/Ų
= 2.50001 × 10-19 g/Ų - 26.0001 g/m² to g/Ų
= 2.60001 × 10-19 g/Ų - 27.0001 g/m² to g/Ų
= 2.70001 × 10-19 g/Ų - 28.0001 g/m² to g/Ų
= 2.80001 × 10-19 g/Ų - 29.0001 g/m² to g/Ų
= 2.90001 × 10-19 g/Ų - 30.0001 g/m² to g/Ų
= 3.00001 × 10-19 g/Ų - 31.0001 g/m² to g/Ų
= 3.10001 × 10-19 g/Ų - 32.0001 g/m² to g/Ų
= 3.20001 × 10-19 g/Ų - 33.0001 g/m² to g/Ų
= 3.30001 × 10-19 g/Ų - 34.0001 g/m² to g/Ų
= 3.40001 × 10-19 g/Ų - 35.0001 g/m² to g/Ų
= 3.50001 × 10-19 g/Ų - 36.0001 g/m² to g/Ų
= 3.60001 × 10-19 g/Ų - 37.0001 g/m² to g/Ų
= 3.70001 × 10-19 g/Ų - 38.0001 g/m² to g/Ų
= 3.80001 × 10-19 g/Ų - 39.0001 g/m² to g/Ų
= 3.90001 × 10-19 g/Ų - 40.0001 g/m² to g/Ų
= 4.00001 × 10-19 g/Ų - 41.0001 g/m² to g/Ų
= 4.10001 × 10-19 g/Ų - 42.0001 g/m² to g/Ų
= 4.20001 × 10-19 g/Ų - 43.0001 g/m² to g/Ų
= 4.30001 × 10-19 g/Ų - 44.0001 g/m² to g/Ų
= 4.40001 × 10-19 g/Ų - 45.0001 g/m² to g/Ų
= 4.50001 × 10-19 g/Ų - 46.0001 g/m² to g/Ų
= 4.60001 × 10-19 g/Ų - 47.0001 g/m² to g/Ų
= 4.70001 × 10-19 g/Ų - 48.0001 g/m² to g/Ų
= 4.80001 × 10-19 g/Ų 49.0001 g/m² to g/Ų
= 4.90001 × 10-19 g/Ų50.0001
through
74.0001
grams per square meter- 50.0001 g/m² to g/Ų
= 5.00001 × 10-19 g/Ų - 51.0001 g/m² to g/Ų
= 5.10001 × 10-19 g/Ų - 52.0001 g/m² to g/Ų
= 5.20001 × 10-19 g/Ų - 53.0001 g/m² to g/Ų
= 5.30001 × 10-19 g/Ų - 54.0001 g/m² to g/Ų
= 5.40001 × 10-19 g/Ų - 55.0001 g/m² to g/Ų
= 5.50001 × 10-19 g/Ų - 56.0001 g/m² to g/Ų
= 5.60001 × 10-19 g/Ų - 57.0001 g/m² to g/Ų
= 5.70001 × 10-19 g/Ų - 58.0001 g/m² to g/Ų
= 5.80001 × 10-19 g/Ų - 59.0001 g/m² to g/Ų
= 5.90001 × 10-19 g/Ų - 60.0001 g/m² to g/Ų
= 6.00001 × 10-19 g/Ų - 61.0001 g/m² to g/Ų
= 6.10001 × 10-19 g/Ų - 62.0001 g/m² to g/Ų
= 6.20001 × 10-19 g/Ų - 63.0001 g/m² to g/Ų
= 6.30001 × 10-19 g/Ų - 64.0001 g/m² to g/Ų
= 6.40001 × 10-19 g/Ų - 65.0001 g/m² to g/Ų
= 6.50001 × 10-19 g/Ų - 66.0001 g/m² to g/Ų
= 6.60001 × 10-19 g/Ų - 67.0001 g/m² to g/Ų
= 6.70001 × 10-19 g/Ų - 68.0001 g/m² to g/Ų
= 6.80001 × 10-19 g/Ų - 69.0001 g/m² to g/Ų
= 6.90001 × 10-19 g/Ų - 70.0001 g/m² to g/Ų
= 7.00001 × 10-19 g/Ų - 71.0001 g/m² to g/Ų
= 7.10001 × 10-19 g/Ų - 72.0001 g/m² to g/Ų
= 7.20001 × 10-19 g/Ų - 73.0001 g/m² to g/Ų
= 7.30001 × 10-19 g/Ų 74.0001 g/m² to g/Ų
= 7.40001 × 10-19 g/Ų75.0001
through
99.0001
grams per square meter- 75.0001 g/m² to g/Ų
= 7.50001 × 10-19 g/Ų - 76.0001 g/m² to g/Ų
= 7.60001 × 10-19 g/Ų - 77.0001 g/m² to g/Ų
= 7.70001 × 10-19 g/Ų - 78.0001 g/m² to g/Ų
= 7.80001 × 10-19 g/Ų - 79.0001 g/m² to g/Ų
= 7.90001 × 10-19 g/Ų - 80.0001 g/m² to g/Ų
= 8.00001 × 10-19 g/Ų - 81.0001 g/m² to g/Ų
= 8.10001 × 10-19 g/Ų - 82.0001 g/m² to g/Ų
= 8.20001 × 10-19 g/Ų - 83.0001 g/m² to g/Ų
= 8.30001 × 10-19 g/Ų - 84.0001 g/m² to g/Ų
= 8.40001 × 10-19 g/Ų - 85.0001 g/m² to g/Ų
= 8.50001 × 10-19 g/Ų - 86.0001 g/m² to g/Ų
= 8.60001 × 10-19 g/Ų - 87.0001 g/m² to g/Ų
= 8.70001 × 10-19 g/Ų - 88.0001 g/m² to g/Ų
= 8.80001 × 10-19 g/Ų - 89.0001 g/m² to g/Ų
= 8.90001 × 10-19 g/Ų - 90.0001 g/m² to g/Ų
= 9.00001 × 10-19 g/Ų - 91.0001 g/m² to g/Ų
= 9.10001 × 10-19 g/Ų - 92.0001 g/m² to g/Ų
= 9.20001 × 10-19 g/Ų - 93.0001 g/m² to g/Ų
= 9.30001 × 10-19 g/Ų - 94.0001 g/m²
Biological Activity
2-(methyl(phenyl)amino)-2-oxoethyl 5-bromonicotinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated pyridine moiety and a methyl(phenyl)amino group, which are believed to contribute significantly to its pharmacological properties. Research indicates that similar compounds exhibit notable biological activities, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C12H12BrN2O2
- CAS Number : 387377-85-7
The presence of the bromine atom in the pyridine ring enhances the compound's reactivity and potential biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound can inhibit specific kinases involved in cancer pathways. For instance, aminopyridine derivatives have been shown to effectively inhibit TAM family kinases, which play a crucial role in oncogenic processes. This suggests that the compound may modulate various signaling pathways affecting cell proliferation and survival, making it a candidate for cancer therapy .
Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against E. coli ATCC 35218, highlighting its potential as an antibacterial agent .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with multiple biological targets, potentially disrupting critical cellular processes such as:
- Cell Signaling Pathways : Inhibition of kinases involved in cell growth and survival.
- Bacterial Cell Wall Synthesis : Interference with bacterial growth mechanisms, leading to cell death.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps that may vary based on laboratory conditions. The structure-activity relationship (SAR) studies indicate that modifications to the brominated pyridine structure or the methyl(phenyl)amino group can significantly influence the compound's biological activity.
Case Study: SAR Analysis
A comparative analysis with structurally similar compounds reveals that variations in functional groups lead to different biological activities:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 5-Bromo-N-methylpyridin-2-amine | Brominated pyridine with an amine group | Simpler structure; less complex than target |
| N-(4-Methoxyphenyl)-5-bromonicotinamide | Contains a methoxy group on phenyl | Different functional group; potential for different activity |
| 6-Bromo-3-(trifluoromethyl)pyridin-2-amine | Trifluoromethyl substitution instead of phenyl | Unique electronic properties due to trifluoromethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
